2,4-Decadienoic acid, ethyl ester, (E,Z)-

Vue d'ensemble

Description

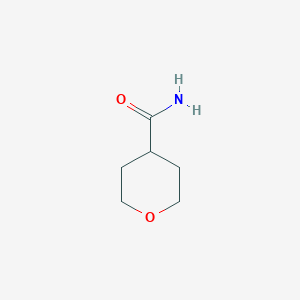

“2,4-Decadienoic acid, ethyl ester, (E,Z)-” is a fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (2E,4E)-deca-2,4-dienoic acid with the hydroxy group of ethanol . It has a role as a plant metabolite, a flavoring agent, a fragrance, and a kairomone . It is functionally related to a (2E,4E)-deca-2,4-dienoic acid .

Molecular Structure Analysis

The molecular formula of “2,4-Decadienoic acid, ethyl ester, (E,Z)-” is C12H20O2 . The molecular weight is 196.2860 . The IUPAC Standard InChI is InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8+,11-10+ .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Decadienoic acid, ethyl ester, (E,Z)-” include a density of 0.9±0.1 g/cm3, a boiling point of 264.7±9.0 °C at 760 mmHg, a vapor pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 50.3±3.0 kJ/mol, a flash point of 118.3±9.9 °C, an index of refraction of 1.460, a molar refractivity of 59.5±0.3 cm3, and a molar volume of 217.3±3.0 cm3 .Applications De Recherche Scientifique

Ethyl-2,4-decadienoate: A Comprehensive Analysis of Scientific Research Applications

Flavor Enhancement in Food Industry: Ethyl-2,4-decadienoate is used to enhance the flavor profile of various fruits and fruit-based products. It is particularly effective in augmenting the taste of guava, melon, pear, apple, banana, kiwi, grape, golden delicious apple, and tropical fruit cocktails and nectars .

Fragrance Component in Perfumery: This compound is utilized in the fragrance industry for its fruity scent. It is a key ingredient in blackcurrant odorants and other powerful fragrance materials .

Agricultural Pest Management: In agriculture, Ethyl-2,4-decadienoate plays a role in managing pests such as the codling moth. It is used to increase the production of codling moth eggs in oviposition chambers, which helps in monitoring and controlling their population .

Chemical Research and Spectroscopy: The compound’s chemical structure and properties are studied for various applications in chemical research. Its IR Spectrum is particularly of interest for identifying and understanding molecular structures .

Biochemistry and Molecular Biology: Ethyl-2,4-decadienoate’s molecular weight and structure are significant in biochemistry and molecular biology research for studying fatty acid ethyl esters and their interactions with other biological molecules .

Synthesis of Bioactive Compounds: It serves as a precursor or intermediate in the synthesis of bioactive compounds that have potential therapeutic or pharmacological applications .

Safety and Hazards

The safety and hazards associated with “2,4-Decadienoic acid, ethyl ester, (E,Z)-” include causing skin irritation and being very toxic to aquatic life with long-lasting effects . Precautions include washing hands thoroughly after handling, avoiding release to the environment, and wearing eye protection, face protection, protective clothing, and protective gloves .

Mécanisme D'action

Target of Action

Ethyl-2,4-decadienoate is primarily used in the flavor and fragrance industry . It is known for its intense fruity flavor and pear-like taste and odor . Therefore, its primary targets are the olfactory receptors that detect these flavors and fragrances.

Mode of Action

The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a sensory response. This response is then translated into the perception of a fruity, pear-like flavor and odor .

Biochemical Pathways

By binding to olfactory receptors, it triggers a cascade of biochemical reactions that result in the perception of its characteristic flavor and fragrance .

Result of Action

The primary result of Ethyl-2,4-decadienoate’s action is the perception of a fruity, pear-like flavor and odor. This is achieved through its interaction with the olfactory receptors and the subsequent sensory response .

Action Environment

The action, efficacy, and stability of Ethyl-2,4-decadienoate can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and exposure to light or oxygen .

Propriétés

IUPAC Name |

ethyl (2E,4E)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCRGEVPIBLWAY-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884371 | |

| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Decadienoic acid, ethyl ester, (E,Z)- | |

CAS RN |

7328-34-9 | |

| Record name | Ethyl (E,E)-2,4-decadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E,4E)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pear ester impact codling moth (CM) larvae, and what are the downstream effects?

A: Pear ester acts as a kairomone for codling moth larvae, eliciting attraction and arrestment behaviors. [] When applied as a spray adjuvant alongside insecticides, microencapsulated pear ester (PE-MEC) can increase the efficacy of pest control. This is achieved by disrupting the larvae's ability to locate their host plant, thereby prolonging their exposure to the insecticide and ultimately increasing mortality. [] Research indicates that the emission of pear ester from PE-MEC is concentration-dependent and can affect neonate larvae for up to two weeks after application. []

Q2: What is the structural characterization of pear ester?

A: While specific spectroscopic data is not provided in the provided abstracts, the molecular formula of Ethyl (2E,4Z)-2,4-decadienoate is C12H20O2. It is crucial to highlight the (2E,4Z) configuration in the name, indicating the specific arrangement of double bonds within the molecule, which directly influences its biological activity. []

Q3: Can pear ester be used to attract other insects besides codling moths?

A: Yes, research has shown that pear ester, in combination with acetic acid, can attract the apple clearwing moth (Synanthedon myopaeformis). [] This finding suggests that pear ester may act as a host location stimulus for a broader range of insect species than previously thought, potentially opening new avenues for pest management strategies. [] Notably, the combination of pear ester and acetic acid attracted a significant proportion of female moths, indicating its potential use as a female-targeted attractant. []

Q4: Are there any studies on the stability of pear ester under different conditions?

A: While the provided abstracts do not delve into specific stability studies of pear ester itself, one study investigates the use of granular activated carbon for its recovery. [] This suggests that pear ester might be susceptible to degradation or loss under certain conditions, necessitating strategies for its effective recovery and potentially influencing its formulation and shelf-life in practical applications.

Q5: What are the potential applications of pear ester in food science?

A: One study explored the enzymatic synthesis of cis-pellitorine, a taste-active compound found in tarragon, using pear ester as a starting material. [] This research highlights the potential of pear ester as a precursor for synthesizing valuable flavor compounds, expanding its potential applications beyond pest management and into the realm of food science and flavor chemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)